molecular formula C16H17N3O4 B2855005 Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 477845-47-9

Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No. B2855005
CAS RN: 477845-47-9
M. Wt: 315.329
InChI Key: RAUBJTURBDOVDL-UHFFFAOYSA-N
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Description

“Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate” is a complex organic compound. It is a derivative of pyrazolo[1,5-a]pyrazine, a nitrogen-containing heterocyclic compound . This compound contains a pyrrole ring and a pyrazine ring . It is an important derivative of a corresponding biheteroaromatic system due to its role as a basic substrate for various synthetic transformations aimed at creating biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation, catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yields methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing a pyrrole ring and a pyrazine ring . The exact structure would require more specific information or advanced analytical techniques to determine.

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

This compound has shown potential in medicinal chemistry, particularly as an inhibitor of the c-Met protein kinase. c-Met is a receptor tyrosine kinase that plays a crucial role in cancer cell growth, survival, angiogenesis, and metastasis. Inhibitors targeting c-Met can be effective in treating various types of cancers. The structure of Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is similar to that of clinical candidates like Savolitinib, which are known for their potent c-Met inhibitory activity .

Neuropharmacology: GABA A Modulation

In neuropharmacology, this compound has been associated with modulating the activity of GABA A receptors. These receptors are a class of GABAergic receptors responsible for mediating the majority of the inhibitory neurotransmission in the brain. Modulators of GABA A receptors are used to treat conditions such as anxiety, insomnia, and epilepsy. The compound’s relevance in this field stems from its structural similarity to known GABA A allosteric modulators .

Polymer Chemistry: Solar Cell Applications

The compound’s structural units have been incorporated into polymers used in solar cells. These polymers are designed to improve the efficiency of solar cells by enhancing light absorption and charge transport properties. The inclusion of such heterocyclic compounds in the polymer backbone can lead to better performance and stability of solar energy devices .

Fluorescent Probes

Heterocycles like Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate are often used as fluorescent probes due to their photophysical properties. These compounds can be excited at specific wavelengths to emit fluorescence, which can be used to track biological processes or detect the presence of various analytes in bioimaging and diagnostics .

BACE-1 Inhibition

BACE-1, or beta-secretase 1, is an enzyme involved in the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Inhibitors of BACE-1 can potentially reduce the formation of beta-amyloid plaques and slow the progression of Alzheimer’s. The compound has shown BACE-1 inhibitory activity, making it a candidate for further research in Alzheimer’s disease treatment .

Antimicrobial Activity

Compounds with pyrazine structures have been studied for their antimicrobial properties. They can act against a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. The specific compound we are discussing may have applications in this field, although further research is needed to determine its efficacy and safety .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, structure, and potential applications. There is potential for this compound to be used in the development of new synthetic platforms with significance in combinatorial and medicinal chemistry .

properties

IUPAC Name

methyl 5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-22-12-5-3-11(4-6-12)10-18-7-8-19-14(15(18)20)9-13(17-19)16(21)23-2/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUBJTURBDOVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

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